6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-4-6-14(22-3)7-5-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHQYWINNGBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3,4-dimethyl-2H-chromen-2-one and 4-methoxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 6-chloro-3,4-dimethyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.
Deprotection: The protecting group is removed to yield the final product, 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at positions 3, 4, 6, and 7, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
*Note: Calculated molecular weight based on formula.
Key Observations :
- Lipophilicity : Chlorine and dichlorobenzyloxy substituents (e.g., ) increase LogP compared to the target compound’s 4-methoxybenzyloxy group.
- Hydrogen Bonding : The hydroxyl group in enhances polarity but reduces membrane permeability.
Anticholinesterase and Anti-MAO Activity
- Piperidine-substituted analogs (e.g., 3,4-dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one derivatives ): Exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), critical targets in Alzheimer’s disease. The piperidine moiety enhances binding to enzyme active sites.
- Target Compound: The 4-methoxybenzyloxy group may confer moderate AChE/MAO-B inhibition, though specific data are unavailable. Methoxy groups are known to improve blood-brain barrier penetration .
Antimicrobial Potential
- Chlorinated derivatives (e.g., ): Dichlorobenzyloxy groups enhance antimicrobial activity against Gram-positive bacteria due to increased hydrophobicity and membrane disruption.
Crystallographic and Structural Insights
- Crystallography Tools : Compounds like are often analyzed using SHELXL for refinement and Mercury for crystal packing visualization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves constructing the chromen-2-one core via acid-catalyzed condensation of a phenol derivative (e.g., 6-chloro-7-hydroxy-3,4-dimethylchromen-2-one) with a β-keto ester. Subsequent O-alkylation with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the 4-methoxybenzyloxy group. Purification via column chromatography is critical to isolate the product .
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-III provides precise structural data (bond lengths, angles). For example, Acta Crystallographica Section E reports bond angles of C–O–C (~120°) in similar chromen-2-one derivatives . Spectroscopic methods include:
- ¹H/¹³C NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group).
- HRMS : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₁₉ClO₅: 398.09 g/mol) .
Q. What are the primary chemical reactions this compound undergoes?
- Methodological Answer : Key reactions include:
- Oxidation : Chromen-2-one rings can be oxidized to carboxylic acids using KMnO₄ under acidic conditions.
- Substitution : The 4-methoxybenzyloxy group undergoes nucleophilic displacement with amines or thiols in polar aprotic solvents .
- Epoxide ring-opening : If an epoxide substituent is present (e.g., oxiran-2-ylmethoxy), reactions with nucleophiles like H₂O or NH₃ proceed in mild acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for O-alkylation steps in synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent selection : DMF or acetone enhances nucleophilicity of the phenolic oxygen.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.
Conflicting data on optimal conditions (e.g., DMF vs. acetone efficiency) require iterative DOE (Design of Experiments) .
Q. How do substitution patterns influence biological activity?
- Methodological Answer : Substituent effects are analyzed via SAR (Structure-Activity Relationship) studies:
- Methoxy vs. chloro groups : Methoxy enhances lipophilicity (LogP ~2.5) and membrane permeability, while chloro groups increase electrophilicity for target binding .
- 3,4-dimethyl groups : Steric hindrance may reduce enzymatic degradation, as seen in analogs with 50% higher plasma stability .
- Contradictions : Some studies report methoxy groups reducing antioxidant activity compared to hydroxyl analogs, necessitating ROS scavenging assays for validation .
Q. What crystallographic software tools are recommended for resolving structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
